molecular formula C25H46N2O6 B558376 Boc-Asp(OtBu)-OH.DCHA CAS No. 1913-12-8

Boc-Asp(OtBu)-OH.DCHA

Cat. No. B558376
CAS RN: 1913-12-8
M. Wt: 289,33*181,32 g/mole
InChI Key: OMYRDWOMNDCKEJ-QRPNPIFTSA-N
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Description

“Boc-Asp(OtBu)-OH” is an aspartic acid derivative . It is used in the preparation of highly selective thrombin inhibitors and also in the preparation of thiopeptides and thioacylating agents . It is a building block for solid phase peptide synthesis .


Synthesis Analysis

“Boc-Asp(OtBu)-OH” is a derivative of the synthesis of side-chain modified aspartic acid derivatives . It is used in peptide synthesis .


Molecular Structure Analysis

The molecular formula of “Boc-Asp(OtBu)-OH” is C₁₃H₂₃NO₆ . It has a molar mass of 289.32 g/mol .


Chemical Reactions Analysis

“Boc-Asp(OtBu)-OH” is used in the synthesis of side-chain modified aspartic acid derivatives . It is also used in the preparation of highly selective thrombin inhibitors .


Physical And Chemical Properties Analysis

“Boc-Asp(OtBu)-OH” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . It has a density of 1.1±0.1 g/cm3, a boiling point of 429.0±40.0 °C at 760 mmHg, and a melting point of 101-103°C .

Scientific Research Applications

  • Peptide Synthesis and Modification : Used in the synthesis of partially protected peptides and peptidomimetics. For instance, it was employed in the synthesis of a heptapeptide corresponding to the sequence of bovine pancreatic ribonuclease (Hoogerhout, Schattenkerk, & Kerling, 2010) and in the construction of cyclic RGD peptides, which are potent antagonists for the αvβ3 integrin receptor (Yamada et al., 2012).

  • Material Chemistry and Nanoarchitectures : Utilized in the study of controlled aggregation properties of modified single amino acids, leading to the formation of self-assembled structures potentially useful for material chemistry and biomedical applications (Gour et al., 2021).

  • Radiolabeling and Biological Activity Studies : Involved in the synthesis of radiolabeled peptides and their analogues for biological activity studies, such as investigating their effects on oogenesis in insects (Hlaváček et al., 2009).

  • Pharmacological Research : Key in the development of novel therapeutic agents, like a tetrapeptide derivative tested for its cardioprotective properties (Manikandan et al., 2002), and in the study of peptidomimetic inhibitors of multidrug resistance P-glycoprotein (Arnaud et al., 2010).

  • Enzyme Inhibition Studies : This compound has been used in the synthesis of peptides that inhibit neutrophil-derived lysosomal enzymes and reactive oxygen species, suggesting potential anti-inflammatory applications (Meera, Anand, Ramesh, & Puvanakrishnan, 1999).

Future Directions

“Boc-Asp(OtBu)-OH” is a building block for solid phase peptide synthesis . It is used in the preparation of highly selective thrombin inhibitors , indicating its potential use in the development of new therapeutic agents.

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYRDWOMNDCKEJ-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Asp(OtBu)-OH.DCHA

CAS RN

1913-12-8
Record name L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(1,1-dimethylethyl) ester, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1913-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butyl hydrogen N-((tert-butoxy)carbonyl)-L-aspartate, compound with dicyclohexylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001913128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-tert-butyl hydrogen N-[(tert-butoxy)carbonyl]-L-aspartate, compound with dicyclohexylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.025
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
ME Taub, BA Moss, B Steffansen, S Frokjaer - International journal of …, 1997 - Elsevier
The oligopeptide transporter, which is responsible for the absorption of various di/tripeptides and several peptidomimetic drugs across the intestinal epithelia, is expressed in mature …
Number of citations: 23 www.sciencedirect.com
VV Kalashnikov, VV Samukov - Chemistry of Natural Compounds, 1990 - Springer
The use of α-2-cyanoethyl Boc-aspartate is proposed for the first time for the synthesis of β-esters of Boc-aspartic acid. The α-2-cyanoethyl protective group is selectively split out by …
Number of citations: 2 link.springer.com
JK INMAN - Protection of Functional Groups in Peptide Synthesis …, 2014 - books.google.com
A major consideration in planning the synthesis of a peptide is the potential involvement of side-chain functional groups in undesired reactions during formation of peptide bonds or …
Number of citations: 0 books.google.com

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